molecular formula C16H18N4O4S B2416125 2-((Z)-2-((E)-(4-morpholinobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid CAS No. 326173-57-3

2-((Z)-2-((E)-(4-morpholinobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid

Cat. No.: B2416125
CAS No.: 326173-57-3
M. Wt: 362.4
InChI Key: FSEJBKICUFFJRC-LICLKQGHSA-N
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Description

2-((Z)-2-((E)-(4-morpholinobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of thiazolidin-4-one derivatives, including compounds structurally related to 2-((Z)-2-((E)-(4-morpholinobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid, has been explored. These compounds have been synthesized by condensing N-substituted hydrazinecarbothioamides with dimethylacetylenedicarboxylate. The structural confirmation of these derivatives has been unambiguously determined by single crystal X-ray crystallography, highlighting the diverse synthetic routes available for creating novel heterocyclic compounds with potential biological activities (Hassan et al., 2015).

Anticancer Activity

  • Research into the stereoselective synthesis of thiazolidine derivatives has led to the discovery of compounds with significant anticancer activity. These compounds were synthesized via the cyclization of N-substituted arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates. Their anticancer activity was evaluated against a panel of 60 cell lines derived from various types of cancers, including leukemia and colon cancer, revealing that certain derivatives exhibit broad anticancer activity (Hassan et al., 2020).

Aldose Reductase Inhibition

  • Compounds structurally related to this compound have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These derivatives were found to inhibit aldose reductase with submicromolar IC50 values, offering a promising avenue for the development of new therapeutic agents for managing diabetic complications (Kučerová-Chlupáčová et al., 2020).

Anti-inflammatory Activity

  • The anti-inflammatory potential of thiazolidinone derivatives has been investigated. These compounds have been synthesized and evaluated for their efficacy in reducing inflammation. Some of these derivatives have shown promising anti-inflammatory activities, which may be attributed to their structural features, underscoring their potential as novel anti-inflammatory agents (Deep et al., 2010).

Antimicrobial and Antifungal Activities

  • Thiazolidin-4-one and related compounds have been evaluated for their antimicrobial and antifungal activities. These studies have found that certain derivatives possess significant activities against a range of microbial and fungal pathogens, indicating their potential use in developing new antimicrobial agents (Gouda et al., 2010).

Properties

IUPAC Name

2-[(2Z)-2-[(E)-(4-morpholin-4-ylphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c21-14(22)9-13-15(23)18-16(25-13)19-17-10-11-1-3-12(4-2-11)20-5-7-24-8-6-20/h1-4,10,13H,5-9H2,(H,21,22)(H,18,19,23)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEJBKICUFFJRC-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=NN=C3NC(=O)C(S3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=N/N=C\3/NC(=O)C(S3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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